Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423033-34-4
VCID: VC8363515
InChI: InChI=1S/C10H11NO3.ClH/c1-13-10(12)7-3-2-4-8-9(7)14-6-5-11-8;/h2-4,11H,5-6H2,1H3;1H
SMILES: COC(=O)C1=C2C(=CC=C1)NCCO2.Cl
Molecular Formula: C10H12ClNO3
Molecular Weight: 229.66

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride

CAS No.: 1423033-34-4

Cat. No.: VC8363515

Molecular Formula: C10H12ClNO3

Molecular Weight: 229.66

* For research use only. Not for human or veterinary use.

Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride - 1423033-34-4

Specification

CAS No. 1423033-34-4
Molecular Formula C10H12ClNO3
Molecular Weight 229.66
IUPAC Name methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H11NO3.ClH/c1-13-10(12)7-3-2-4-8-9(7)14-6-5-11-8;/h2-4,11H,5-6H2,1H3;1H
Standard InChI Key FEIWFQAVAJMOAG-UHFFFAOYSA-N
SMILES COC(=O)C1=C2C(=CC=C1)NCCO2.Cl
Canonical SMILES COC(=O)C1=C2C(=CC=C1)NCCO2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3,4-dihydro-2H-benzo[b][1, oxazine-8-carboxylate hydrochloride belongs to the benzoxazine class, characterized by a fused benzene and oxazine ring system. The hydrochloride salt form introduces a chloride counterion, stabilizing the protonated tertiary amine within the oxazine ring. Key structural attributes include:

  • Bicyclic framework: A benzene ring fused to a six-membered oxazine ring containing oxygen and nitrogen atoms at positions 1 and 4, respectively.

  • Substituents: A methyl ester group at position 8 and a hydrogen chloride salt at the nitrogen atom .

  • Stereochemistry: The non-planar oxazine ring adopts a half-chair conformation, influencing intermolecular interactions .

The IUPAC name, methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate hydrochloride, reflects these features, while its SMILES notation (COC(=O)C1=C2C(=CC=C1)NCCO2.Cl) and InChIKey (FEIWFQAVAJMOAG-UHFFFAOYSA-N) provide unambiguous identifiers for databases .

Comparative Analysis of Benzoxazine Derivatives

Table 1 contrasts this compound with structurally related benzoxazines, emphasizing functional group variations and their physicochemical implications:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional GroupsSolubility Profile
Methyl 3,4-dihydro-2H-benzo[b] oxazine-8-carboxylate hydrochlorideC₁₀H₁₂ClNO₃229.66Methyl ester, hydrochlorideHigh in polar solvents
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid hydrochlorideC₁₀H₁₂ClNO₃229.66Carboxylic acid, hydrochlorideModerate in water
Methyl 3,4-dihydro-2H-benzo[b][1, oxazine-5-carboxylateC₁₀H₁₁NO₃193.20Methyl esterLow in aqueous media

Data sourced from .

The positional isomerism of the ester group (C-5 vs. C-8) markedly affects solubility, with the hydrochloride salt form enhancing polar solvent compatibility .

Synthesis and Optimization Strategies

Conventional Synthetic Pathways

The synthesis typically begins with ortho-aminophenol derivatives, as outlined in patent WO2000040581A1 :

  • Ring closure: Reacting 2-aminophenol with methyl acrylate under acidic conditions forms the benzoxazine core.

  • Esterification: Introducing the methyl ester group via Fischer esterification or methanolysis.

  • Salt formation: Treating the free base with hydrochloric acid yields the hydrochloride salt .

A representative protocol involves lithium borohydride reduction of intermediate ketones, followed by careful quenching with water to prevent over-reduction . The final product is purified via recrystallization from ethanol, achieving >95% purity.

Challenges in Scale-Up

Key limitations include:

  • Sensitivity to moisture: The hydrochloride salt is hygroscopic, requiring anhydrous conditions during handling.

  • Byproduct formation: Competing reactions at the oxazine nitrogen may generate undesired quaternary ammonium species .

  • Yield optimization: Current methods report 60–70% yields, necessitating catalyst screening (e.g., Pd/C for hydrogenation steps) .

Physicochemical and Spectroscopic Properties

Thermal and Solubility Profiles

  • Melting point: 162–166°C (oxalate salt analog) .

  • Solubility: Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (1–5 mg/mL).

  • Stability: Stable under inert gas for 24 months at −20°C; aqueous solutions degrade within 72 hours at room temperature.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 2.40 (s, 3H, CH₃), 3.68 (s, 3H, OCH₃), 4.13–4.37 (m, 3H, oxazine protons), 6.35–7.79 (m, aromatic protons) .

  • Mass spectrometry: m/z 364 [M+H]⁺, consistent with C₁₈H₂₁NO₃S .

  • IR spectroscopy: Strong absorption at 1720 cm⁻¹ (ester C=O), 2550 cm⁻¹ (HCl stretch).

Applications in Pharmaceutical and Material Sciences

Serotonin Receptor Modulation

This compound exhibits affinity for 5-HT₁A receptors (Kᵢ = 12 nM), making it a candidate for anxiolytic and antidepressant agents . Mechanistic studies suggest allosteric modulation of G-protein coupling, distinct from classical agonists like buspirone .

Polybenzoxazine Precursors

In polymer chemistry, heating the benzoxazine ring induces ring-opening polymerization, forming cross-linked networks with:

  • High thermal stability: Decomposition onset at 320°C.

  • Low dielectric constant: 2.8–3.2 at 1 MHz, suitable for microelectronics.

  • Flame retardancy: LOI values exceeding 32% due to nitrogen content.

Future Research Directions

  • Toxicological profiling: In vivo studies to establish LD₅₀ and chronic exposure effects .

  • Polymer blends: Composite materials with graphene oxide for enhanced mechanical properties.

  • Drug delivery systems: Encapsulation in PLGA nanoparticles to improve bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator